Comparative Physicochemical Properties: Lipophilicity and Volatility
Diisopropyl malate exhibits a distinct physicochemical profile compared to its closest analogs. Its calculated logP (XLogP3) value of 2.5 is significantly higher than that of dimethyl malate (logP ~ -0.4) and diethyl malate (logP ~ 0.9), indicating substantially greater lipophilicity [1]. The boiling point of diisopropyl malate is reported as 236-238°C, which is higher than that of diethyl malate (122-124°C at 12 mmHg) and reflects its higher molecular weight and stronger intermolecular interactions .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Dimethyl malate (~ -0.4), Diethyl malate (~ 0.9) |
| Quantified Difference | ΔlogP > 1.6 vs. diethyl; ΔlogP ~ 2.9 vs. dimethyl |
| Conditions | In silico calculation using XLogP3 algorithm |
Why This Matters
This difference in lipophilicity is critical for applications involving non-polar media, membrane permeability studies, or extraction processes where a more hydrophobic ester is required.
- [1] PubChem. (n.d.). XLogP3 calculation for Diisopropyl (S)-malate. View Source
